4-chloro-1-methyl-7-nitro-1H-indazol-3-amine
Overview
Description
4-chloro-1-methyl-7-nitro-1H-indazol-3-amine is a chemical compound with the molecular formula C8H7ClN4O2 . It has a molecular weight of 226.62 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClN4O2/c1-12-7-5(13(14)15)3-2-4(9)6(7)8(10)11-12/h2-3H,1H3,(H2,10,11) . This code can be used to generate a 3D structure of the molecule.Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 186 - 189°C .Scientific Research Applications
Pharmaceutical and Agrochemical Applications
Amines and nitroaromatic compounds are extensively utilized in the pharmaceutical and agrochemical industries due to their biological activities. They serve as precursors or active ingredients in the synthesis of various drugs and plant protection products. For example, amino-1,2,4-triazoles, which share a similar nitrogen-rich heterocyclic core with 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine, are used in producing antimicrobial drugs and cardiological medications with anti-ischemic effects (Nazarov et al., 2021). These compounds also find applications in developing insecticides, fungicides, and plant growth regulators.
Advanced Material Synthesis
Nitroaromatic and amino-functionalized compounds are crucial in synthesizing high-energy materials, heat-resistant polymers, and products with fluorescent properties. Their unique chemical structures contribute to the development of materials with enhanced performance, stability, and energy content. For instance, the study on 5-nitro-1,2,4-triazole-3-one highlights its role in producing high energy density materials due to its reduced sensitivity and better thermal stability (Hanafi et al., 2019). This suggests that this compound could similarly contribute to the field of materials science, particularly in designing new energetic materials or polymers.
Environmental and Analytical Chemistry
Compounds with nitro and amino groups are subjects of interest in environmental and analytical chemistry, especially regarding their detection, degradation, and the formation of by-products during water treatment processes. The formation and mitigation of disinfection by-products (DBPs), such as nitrosamines, from nitrogen-containing compounds during water treatment have been extensively studied. These investigations provide insights into the environmental behavior of nitroaromatic and amino compounds and inform strategies for their removal or transformation in water treatment systems (Bond et al., 2011).
Safety and Hazards
Mechanism of Action
are a class of heterocyclic compounds that are common to many biologically active compounds . They have been found to inhibit, regulate, and/or modulate certain kinases, which play a role in the treatment of diseases such as cancer .
The synthesis of indazoles often involves a two-step sequence, including regioselective bromination and heterocycle formation with hydrazine . This method has been successfully demonstrated on a large scale .
The pharmacokinetics of indazoles can vary greatly depending on the specific compound and its chemical modifications. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound’s bioavailability .
The result of action of indazoles can also vary. For example, some indazoles have been found to inhibit cell growth, being very effective against certain types of cancer .
Biochemical Analysis
Biochemical Properties
4-chloro-1-methyl-7-nitro-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in various cellular processes, thereby altering the cellular response to different stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in enzyme activity, receptor signaling, and gene expression. For instance, this compound has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, the compound can inhibit specific enzymes involved in metabolic processes, leading to changes in the production and utilization of metabolites . These interactions can have significant effects on cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
4-chloro-1-methyl-7-nitroindazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-12-7-5(13(14)15)3-2-4(9)6(7)8(10)11-12/h2-3H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIZZXZPBIMBGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2C(=N1)N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255249 | |
Record name | 4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192263-90-3 | |
Record name | 4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192263-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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